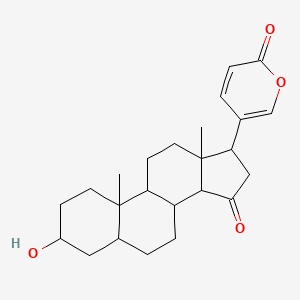

14alpha-Artebufogenin

Description

Properties

CAS No. |

468-86-0 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

5-(3-hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one |

InChI |

InChI=1S/C24H32O4/c1-23-9-7-16(25)11-15(23)4-5-17-18(23)8-10-24(2)19(12-20(26)22(17)24)14-3-6-21(27)28-13-14/h3,6,13,15-19,22,25H,4-5,7-12H2,1-2H3 |

InChI Key |

NTLOERPHSXBROY-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3C(=O)CC4C5=COC(=O)C=C5)C)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of 14alpha Artebufogenin

Strategies for the Total Synthesis of 14α-Artebufogenin and its Epimers

The total synthesis of complex natural products like 14α-Artebufogenin is a formidable challenge in organic chemistry. While a complete linear total synthesis from simple starting materials is not extensively documented in publicly available literature, various synthetic strategies have focused on the efficient construction of the steroidal backbone and the introduction of key functional groups. A common approach involves the late-stage functionalization of a pre-existing steroid core.

More prevalent in the literature are semi-synthetic approaches that utilize readily available bufadienolide precursors. A notable example is the conversion of resibufogenin (B1668039), which possesses a 14β,15β-epoxide, into both 14α-Artebufogenin and its C-14 epimer, 14β-Artebufogenin. This transformation highlights the importance of precursor selection and reaction control in accessing different stereoisomers.

Stereoselective Synthesis Approaches for the C-14 Position

The stereochemistry at the C-14 position is a critical determinant of the biological activity of bufadienolides. Achieving stereoselective synthesis of the 14α-hydroxy group is a key challenge.

One of the primary methods for introducing the 14α-hydroxy group involves the use of microbial transformations. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are known to catalyze the regio- and stereoselective hydroxylation of non-activated carbon atoms in the steroid nucleus. nih.govnih.gov For instance, specific fungal cytochrome P450 enzymes have demonstrated the ability to hydroxylate steroid substrates at the 14α-position with high regiospecificity. nih.gov These enzymatic approaches offer a green and efficient alternative to traditional chemical methods. The configuration of the 14α-hydroxy group can also be inverted to the 14β-configuration, which is a structural feature of other cardio-active steroids. nih.gov

From a chemical synthesis perspective, the stereocontrolled introduction of the C-14 hydroxyl group often relies on the stereospecific opening of a C-14,15-epoxide precursor. The outcome of this ring-opening is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Chemical Conversions and Epimerization Reactions of Bufadienolide Precursors to 14α-Artebufogenin

The chemical conversion of naturally abundant bufadienolides into rarer or more potent analogues is a cornerstone of synthetic efforts in this field. Epimerization reactions, particularly at the C-3 and C-14 positions, are of significant interest.

Acid-catalyzed reactions are pivotal in the manipulation of the bufadienolide scaffold. The treatment of 14β,15β-epoxides, such as resibufogenin, with acid leads to the formation of both 14α- and 14β-artebufogenin. The reaction of resibufogenin with hydrochloric acid in acetone (B3395972), for example, yields 14α-artebufogenin and 14β-artebufogenin. The yields of the epimers can be influenced by the choice of acid and the reaction time. Perchloric acid has also been utilized for this transformation. nih.gov

These acid-catalyzed rearrangements can sometimes lead to the formation of other products through Wagner-Meerwein type rearrangements of the steroid backbone. mdpi.com For instance, the rearrangement of 16α,17α-epoxy-20-oxosteroids catalyzed by bismuth(III) triflate, which can generate a Brønsted acid in situ, can lead to a rearranged steroid with a 17β-methyl group and a Δ13-double bond. mdpi.com

Epoxides are critical intermediates in the synthesis of 14α-Artebufogenin, primarily serving as precursors to the vicinal diol functionality or undergoing rearrangement to yield the target α-hydroxy ketone. The 14β,15β-epoxide of resibufogenin is a key starting material. Its acid-catalyzed opening is a direct route to the artebufogenin skeleton. The regioselectivity and stereoselectivity of the epoxide ring-opening are governed by the principles of the Fürst-Plattner rule (trans-diaxial opening).

The formation of the epoxide itself can be achieved through various methods, including the reaction of an alkene with a peroxy acid. The stereochemistry of the resulting epoxide is influenced by the directing effects of nearby functional groups.

Development of Novel Derivatization Strategies for Structural Modification

To explore structure-activity relationships and improve the pharmacological profile of bufadienolides, various derivatization strategies have been developed. These modifications often target the hydroxyl groups and the α-pyrone ring of the bufadienolide skeleton.

Common derivatization reactions include esterification and etherification of the hydroxyl groups. For instance, the 3-hydroxyl group is a frequent site for modification, leading to the synthesis of various esters and glycosides. The introduction of different functional groups at this position can significantly impact the molecule's polarity and bioavailability. nih.gov

Another strategy involves the modification of the α-pyrone ring. While the integrity of this lactone is often considered crucial for activity, some studies have explored its conversion to the corresponding lactam to enhance stability. acs.org

Photochemical Reactions and Stability Studies of the Bufadienolide Skeleton

The photochemical stability of the bufadienolide skeleton is an important consideration for its formulation and storage. The α-pyrone moiety, with its conjugated double bonds, is a potential chromophore that can absorb UV radiation.

While specific photochemical studies on 14α-Artebufogenin are not widely reported, research on related chromophoric systems suggests that UV irradiation can lead to various photochemical reactions. rsc.orgoup.com These can include [2+2] and [4+4] cycloadditions, electrocyclic reactions, and photoisomerizations. For some complex molecules, photochemical isomerization can be a useful synthetic tool to convert an undesired stereoisomer into the desired one.

Compound Names

| Compound Name |

| 14α-Artebufogenin |

| 14β-Artebufogenin |

| Resibufogenin |

| Bufalin |

| Cinobufagin |

Reaction Data

| Precursor | Reagents and Conditions | Products | Yields |

|---|---|---|---|

| Resibufogenin | 2 N HCl, acetone | 14α-Artebufogenin, 14β-Artebufogenin | 62%, 23.5% |

| Resibufogenin 3β-acetate | 2 N HCl, acetone | 14α-Artebufogenin 3β-acetate, 14β-Artebufogenin 3β-acetate | 60%, 22% |

| Resibufogenin | 72% Perchloric acid, acetone, room temperature | 14α-Artebufogenin, 14β-Artebufogenin | Data not specified |

Structure Activity Relationship Sar Studies of 14alpha Artebufogenin and Analogues

Conformational Analysis and Stereochemical Determinants of Biological Activity at the C-14 Position

The orientation of substituents on the steroid nucleus is a critical determinant of biological activity. In the case of most biologically active cardiac glycosides, a hydroxyl group at the C-14 position typically adopts a beta (β) configuration. This 14β-hydroxyl group is instrumental in forcing a "U" shape in the steroid molecule, which is considered essential for high-affinity binding to the Na+/K+-ATPase, the primary target of these compounds. hampshire.edu

The alpha stereochemistry at C-14 in 14alpha-Artebufogenin is, therefore, a key determinant of its three-dimensional shape. This altered conformation directly influences how the molecule fits into the binding pocket of its biological target, affecting the strength and nature of the molecular interactions and ultimately defining its specific biological activity profile.

Impact of Steroid Ring Fusion Stereochemistry on Activity Profiles: A/B, B/C, and C/D Ring Junctions

The stereochemistry of the junctions between the four rings (A, B, C, and D) of the steroid nucleus is fundamental to the biological activity of bufadienolides. For potent cardiotonic activity, a specific "cis-trans-cis" configuration for the A/B, B/C, and C/D ring fusions, respectively, is generally required. hampshire.edu This arrangement confers the characteristic U-shaped conformation to the molecule. hampshire.edu

A/B and B/C Ring Junctions: In most active bufadienolides, the A and B rings are fused in a cis configuration, while the B and C rings are fused in a trans configuration. The B/C trans-fusion provides a rigid and relatively linear structure to this portion of the steroid backbone. The A/B cis-fusion initiates the characteristic bend of the molecule.

| Ring Junction | Typical Stereochemistry for High Activity | Impact on Molecular Shape |

|---|---|---|

| A/B | Cis | Initiates the overall bent, U-shaped conformation. |

| B/C | Trans | Provides rigidity to the central steroid backbone. |

| C/D | Cis | Crucial for creating the characteristic U-shape necessary for binding to Na+/K+-ATPase. hampshire.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 14alpha-Artebufogenin and Related Bufadienolides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For bufadienolides, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for cytotoxicity. researchgate.netnih.gov

These studies have been performed on sets of cytotoxic bufadienolides to understand their structure-activity relationships. researchgate.netnih.gov In these models, the molecules are aligned, and their steric and electrostatic properties are mapped onto a 3D grid. The results are often visualized as contour maps that highlight regions where specific properties are predicted to enhance or diminish activity.

CoMFA and CoMSIA Models: Studies on various bufadienolides have generated robust QSAR models with high predictive accuracy, as indicated by cross-validated q² values (e.g., 0.648 for CoMFA and 0.635 for CoMSIA in one study) and non-cross-validated r² values (e.g., 0.963 for CoMFA and 0.961 for CoMSIA). researchgate.netnih.gov

Contour Map Analysis: These models generate 3D contour maps that indicate the importance of steric and electrostatic fields. For instance, the models might show that bulky, sterically favored groups in certain regions of the molecule enhance cytotoxic activity, while electronegative substituents in other areas are beneficial. These findings provide a rational basis for designing new derivatives with potentially improved potency.

| QSAR Model | Key Statistical Parameter | Typical Value/Finding | Reference |

|---|---|---|---|

| CoMFA | Cross-validated q² | ~0.648 | researchgate.netnih.gov |

| CoMFA | Non-cross-validated r² | ~0.963 | researchgate.netnih.gov |

| CoMSIA | Cross-validated q² | ~0.635 | researchgate.netnih.gov |

| CoMSIA | Non-cross-validated r² | ~0.961 | researchgate.netnih.gov |

These QSAR models are valuable tools for predicting the cytotoxic activities of new bufadienolide analogues against cancer cells and can guide the synthesis of more potent anticancer drug candidates. researchgate.netnih.gov

Influence of Specific Substituents and Functional Groups on Molecular Interactions and Biological Potency

The biological activity of 14alpha-Artebufogenin and its analogues is highly dependent on the presence and orientation of specific functional groups attached to the steroid core.

C-3 Position: The substituent at the C-3 position is a critical determinant of potency. Studies on bufadienolides have revealed a remarkable stereoselectivity for the inhibition of Na+/K+-ATPase. nih.gov A 3β-hydroxyl group, as is common in many natural bufadienolides, confers significantly higher inhibitory potency than a 3α-hydroxyl group. nih.gov Molecular docking simulations suggest that polar groups in the 3β-position are better positioned to interact with hydrophilic amino acid residues at the entrance of the enzyme's binding pocket. nih.gov Replacing the 3β-hydroxyl with larger polar groups can further enhance potency, whereas its inversion to the 3α-configuration or its replacement with a hydrophobic group is detrimental to activity. nih.gov

C-17 Lactone Ring: The α-pyrone (a doubly unsaturated six-membered lactone) ring at the C-17β position is an indispensable feature for the biological activity of all bufadienolides. This group is a key pharmacophore that interacts directly with the Na+/K+-ATPase.

Other Substitutions: The introduction of other functional groups at various positions on the steroid nucleus can modulate activity. For example, research has shown that the introduction of hydroxyl groups at certain positions, such as C-6, C-11, and C-15, can lead to a reduction in cytotoxic activity. researchgate.net

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 | β-Hydroxyl Group | Confers high potency; critical for interaction with the binding site. | nih.gov |

| C-3 | α-Hydroxyl Group | Significantly reduces inhibitory potency compared to the β-isomer. | nih.gov |

| C-14 | α-Hydroxyl Group | Leads to a more planar C/D ring junction, altering the molecular shape and modulating activity. | |

| C-17 | α-Pyrone Ring | Essential pharmacophore for biological activity. | |

| C-6, C-11, C-15 | Hydroxyl Groups | Introduction at these positions can reduce cytotoxic activity. | researchgate.net |

Molecular Mechanisms of Action of 14alpha Artebufogenin

Investigation of Specific Cellular and Subcellular Targets

The identification of direct molecular targets is a cornerstone of understanding a compound's mechanism of action. For 14alpha-Artebufogenin, this involves investigating its binding affinity to specific proteins that could mediate its biological effects.

Direct Binding Studies with Identified Target Proteins (e.g., LRP6)

Currently, there is a lack of specific studies detailing the direct binding of 14alpha-Artebufogenin to the Low-density lipoprotein receptor-related protein 6 (LRP6). LRP6 is a co-receptor in the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. While the interaction of various small molecules with components of the Wnt pathway has been a subject of interest, direct binding assays between 14alpha-Artebufogenin and LRP6 have not been reported in the available scientific literature. Such studies, which could involve techniques like surface plasmon resonance or isothermal titration calorimetry, would be necessary to confirm and quantify any potential interaction.

Role in Modulating Intracellular Signaling Pathways

The biological activity of a compound is often exerted through its influence on complex intracellular signaling networks. Research into 14alpha-Artebufogenin's role in modulating these pathways is crucial to understanding its cellular effects.

Influence on Epithelial-Mesenchymal Transition (EMT) in Cancer Cell Lines

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is fundamental in development, wound healing, and unfortunately, in cancer metastasis. Key molecular hallmarks of EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin.

Table 1: Key Molecular Markers of Epithelial-Mesenchymal Transition

| Marker Type | Marker Name | Typical Change during EMT |

| Epithelial | E-cadherin | Decrease |

| Epithelial | Cytokeratins | Decrease |

| Mesenchymal | N-cadherin | Increase |

| Mesenchymal | Vimentin | Increase |

| Mesenchymal | Fibronectin | Increase |

Other Identified Downstream Biological Responses

Beyond a potential role in EMT, the broader downstream biological responses to 14alpha-Artebufogenin are not well-defined in the current body of scientific literature. Investigating these responses would involve global profiling techniques such as transcriptomics (RNA-sequencing) and proteomics to identify changes in gene and protein expression patterns following treatment with the compound. This would provide a more comprehensive picture of the signaling pathways and cellular processes affected by 14alpha-Artebufogenin.

Comparative Mechanistic Insights with Structurally Related Bufadienolides (e.g., Na+/K+-ATPase modulation)

Structurally, 14alpha-Artebufogenin belongs to the bufadienolide family of cardiac glycosides. A well-established mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are vital for numerous cellular processes, including nerve impulse transmission and muscle contraction.

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. This increase in intracellular calcium is the basis for the cardiotonic effects of these compounds. While this is a general mechanism for many bufadienolides, the specific inhibitory potency and binding kinetics of 14alpha-Artebufogenin on the Na+/K+-ATPase have not been extensively characterized and compared to other members of this class. Such comparative studies are essential to understand the unique pharmacological profile of 14alpha-Artebufogenin.

Based on the comprehensive search for scientific literature, there is currently insufficient specific data available in the public domain to generate a detailed article on the preclinical pharmacological investigations of 14alpha-Artebufogenin that would adequately fulfill the requirements of the provided outline.

The search did not yield specific studies detailing the in vitro antiproliferative and cytotoxic effects, analysis of cellular viability and apoptosis, or gene and proteomic profiling of cancer cell lines treated specifically with 14alpha-Artebufogenin. Similarly, information regarding in vivo preclinical efficacy studies in animal models, including the development of disease models for testing and the evaluation of efficacy, was not found for this particular compound.

While general information exists for the broader class of bufadienolides and other related compounds, the instructions to focus solely on 14alpha-Artebufogenin cannot be met with scientific accuracy. To generate the requested article, dedicated research studies focusing on this specific compound are necessary. Without such data, any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy and detail.

Preclinical Pharmacological Investigations of 14alpha Artebufogenin

In Vivo Preclinical Efficacy Studies in Animal Models

Pharmacodynamic Endpoints and Biomarker Assessment in Preclinical Models

In preclinical investigations, the pharmacodynamic (PD) endpoints for 14alpha-Artebufogenin and related bufadienolides are primarily focused on their cytotoxic and pro-apoptotic effects on cancer cells. Biomarker assessment has been crucial in elucidating the molecular mechanisms underlying these effects, with a significant emphasis on the modulation of key signaling pathways involved in cell survival and death. While specific data for 14alpha-Artebufogenin is limited, the broader class of bufadienolides has been extensively studied, providing a strong basis for understanding its likely pharmacodynamic profile.

The primary pharmacodynamic effect observed for bufadienolides is the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov This is a critical endpoint in the evaluation of potential anticancer agents. Preclinical studies typically assess apoptosis through a variety of in vitro assays that measure cellular and molecular changes characteristic of this process.

Key biomarkers assessed to confirm and quantify apoptosis induction by bufadienolides include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to detect early and late-stage apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membrane integrity, indicative of late apoptosis or necrosis. Studies on related bufadienolides like bufalin and gamabufotalin have demonstrated a significant increase in Annexin V-positive cells following treatment, confirming their pro-apoptotic activity. nih.gov

Caspase Activation: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. Western blot analysis is commonly used to detect the cleaved, active forms of these caspases. For instance, bufalin has been shown to induce the cleavage and activation of caspase-3 in gastric cancer cells. researchgate.net

Poly (ADP-ribose) Polymerase (PARP) Cleavage: PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, rendering it inactive. The detection of cleaved PARP by western blot is considered a reliable biomarker of apoptosis. Research on various bufadienolides has shown an accumulation of cleaved PARP, indicating the induction of apoptosis. nih.govnih.gov

A significant focus of biomarker assessment for bufadienolides has been on the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are critical regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines the cell's susceptibility to apoptotic stimuli.

Preclinical studies on bufadienolides have consistently shown a shift in this balance that favors apoptosis:

Upregulation of Pro-Apoptotic Proteins: Treatment with bufadienolides has been shown to increase the expression of pro-apoptotic proteins like Bax. nih.gov

Downregulation of Anti-Apoptotic Proteins: A key mechanism of action for many bufadienolides is the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.govnih.gov This relieves the inhibition of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which subsequently activates the caspase cascade.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. Several studies have identified this pathway as a primary target of bufadienolides. nih.govresearchgate.netnih.gov

Biomarker assessments in preclinical models have demonstrated that bufadienolides can effectively inhibit the PI3K/Akt pathway, leading to downstream effects that promote apoptosis. Key biomarkers evaluated include:

Phosphorylated Akt (p-Akt): Akt is a serine/threonine kinase that is activated by phosphorylation. The levels of p-Akt are a direct indicator of the pathway's activity. Studies have shown that bufadienolides can significantly reduce the levels of p-Akt in cancer cells. nih.gov

Downstream Effectors: The inhibition of the PI3K/Akt pathway by bufadienolides affects the expression and activity of numerous downstream targets that are involved in cell survival and apoptosis regulation.

The following data tables summarize the typical findings from preclinical studies on bufadienolides, illustrating the pharmacodynamic endpoints and biomarker modulation.

Table 1: Apoptosis Induction by Bufadienolides in Cancer Cells

| Assay | Endpoint | Typical Result with Bufadienolide Treatment |

| Annexin V/PI Staining | Percentage of Apoptotic Cells | Significant Increase |

| Caspase-3 Activity Assay | Fold Increase in Activity | Significant Increase |

| Western Blot | Cleaved PARP Levels | Increased |

| Western Blot | Cleaved Caspase-3 Levels | Increased |

Table 2: Modulation of Bcl-2 Family Proteins by Bufadienolides

| Biomarker | Method | Typical Change in Expression |

| Bax | Western Blot / qPCR | Upregulation |

| Bcl-2 | Western Blot / qPCR | Downregulation |

| Mcl-1 | Western Blot / qPCR | Downregulation |

| Bax/Bcl-2 Ratio | Calculation from Expression Data | Increased |

Table 3: Inhibition of the PI3K/Akt Signaling Pathway by Bufadienolides

| Biomarker | Method | Typical Change in Activity/Expression |

| Phosphorylated Akt (p-Akt) | Western Blot | Decreased |

| Total Akt | Western Blot | No significant change |

| Downstream Targets (e.g., mTOR, GSK-3β) | Western Blot | Decreased phosphorylation |

Analytical Methodologies for 14alpha Artebufogenin Quantification and Characterization

Advanced Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are fundamental to the analysis of 14alpha-Artebufogenin, enabling its separation from other closely related bufadienolides.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bufadienolides, including those found in traditional medicines like Chan'su (toad venom) nih.govresearchgate.netnih.gov. The method's versatility allows for both qualitative and quantitative analysis. For the separation of these compounds, reversed-phase columns, such as C18, are commonly employed nih.govnih.govresearchgate.net.

The mobile phase typically consists of a gradient mixture of acetonitrile and water, sometimes with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency for mass spectrometry detection nih.govnih.gov. Detection is often performed using a Diode Array Detector (DAD), which provides ultraviolet (UV) spectra for the eluted compounds. Bufadienolides characteristically exhibit a UV absorption maximum at around 296-300 nm, which aids in their identification nih.gov.

In a typical analysis, the separation might be achieved on a column like an Agilent Zorbax SB C-18 (250 mm x 4.6 mm, 5 µm particle size) with a mobile phase gradient of acetonitrile and 0.1% ammonium acetate solution, at a flow rate of 1.0 mL/min and a column temperature of 30°C nih.gov. This approach allows for the resolution of multiple bufadienolides within a single run.

Table 1: Representative HPLC Parameters for Bufadienolide Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Agilent Zorbax SB C-18 (250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Ammonium Acetate (gradient) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at 296 nm | nih.gov |

For a more in-depth and high-resolution analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is the method of choice nih.govresearchgate.net. This powerful technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns (typically <2 µm), with the high mass accuracy and resolution of Q-TOF-MS frontiersin.org.

This methodology has been successfully applied to the comprehensive analysis of bufadienolides in toad venom from various Bufo species nih.govresearchgate.net. A study utilizing UPLC-Q-TOF/MS successfully identified 126 compounds, including a derivative of 14alpha-Artebufogenin, specifically 5β-Hydroxyl-14α-artebufogenin nih.gov. The high-resolution mass data allows for the determination of the elemental composition of the analyte, greatly aiding in its identification nih.gov. The analysis is typically performed in positive ion mode, and the resulting base peak ion (BPI) chromatograms provide a detailed profile of the sample's constituents nih.govresearchgate.net.

Table 2: UPLC-Q-TOF/MS Parameters for Bufadienolide Profiling

| Parameter | Details | Source |

|---|---|---|

| Chromatography System | Waters ACQUITY UPLC | nih.gov |

| Column | Waters ACQUITY UPLC HSS-T3 (e.g., 2.1 x 100 mm, 1.8 µm) | nih.gov |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient) | nih.gov |

| Flow Rate | 0.25 - 0.3 mL/min | nih.govfrontiersin.org |

| Mass Spectrometer | Q-TOF Mass Spectrometer (e.g., Agilent 6545, Waters Xevo G2-XS) | frontiersin.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Data Acquisition | Centroid mode, m/z range 100-1000 | frontiersin.org |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening and qualitative analysis of bufadienolides in extracts nih.govresearchgate.netmdpi.com. It is particularly useful for preliminary identification and for monitoring the progress of purification processes nih.govnih.gov.

For the analysis of toad venom components, silica gel plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase nih.gov. A suitable mobile phase, or developing solvent, for separating bufadienolides could be a mixture of chloroform and acetone (B3395972) (e.g., 10:3 v/v) nih.gov. After the plate is developed, the separated spots can be visualized under UV light (at 254 nm and 366 nm) or by spraying with a visualization reagent, such as 10% sulfuric acid (H₂SO₄) followed by heating, or by exposure to iodine vapors nih.govresearchgate.net. The retention factor (Rf) value of the spots can then be compared with that of a standard compound for tentative identification youtube.com.

Spectroscopic Methods for Structural Elucidation and Confirmation

Once isolated, spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of 14alpha-Artebufogenin.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like bufadienolides cas.czcore.ac.uknih.gov. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment cas.cznih.gov.

1D NMR : The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule cas.czresearchgate.net.

2D NMR : Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity of the molecule. COSY spectra show proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is essential for assembling the complete carbon skeleton and placing substituents cas.cznih.govresearchgate.net. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close to each other in space cas.cz.

NMR spectra for bufadienolides are often recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz for ¹H) using deuterated solvents like deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) cas.cznih.gov.

Table 3: Common NMR Experiments for Bufadienolide Structure Elucidation

| Experiment | Information Provided | Source |

|---|---|---|

| ¹H NMR | Number, type, and connectivity of protons. | cas.cznih.gov |

| ¹³C NMR | Number and type of carbon atoms. | cas.cznih.gov |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | core.ac.uk |

| COSY | Reveals ¹H-¹H spin-spin coupling networks. | cas.czresearchgate.net |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | cas.czresearchgate.net |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | cas.czresearchgate.net |

| NOESY | Identifies protons that are spatially close, aiding in stereochemical assignment. | cas.cz |

Tandem Mass Spectrometry (MS/MS) is a vital technique for confirming the molecular weight and obtaining structural information through fragmentation analysis nih.govresearchgate.net. When coupled with a chromatographic separation technique like HPLC or UPLC, it becomes a powerful tool for identifying known compounds in complex mixtures and for characterizing unknown metabolites nih.govbiospec.net.

The fragmentation behavior of bufadienolides under MS/MS conditions, often using Collision-Induced Dissociation (CID), is characteristic and provides valuable structural clues nih.govnih.gov. For bufadienolides with hydroxyl groups, the fragmentation pattern is typically characterized by the successive neutral loss of water (H₂O) molecules nih.govresearchgate.net. The presence of other functional groups, such as an acetoxyl group at C-16, leads to a characteristic initial loss of 60 Da (acetic acid) nih.govresearchgate.net. These established fragmentation rules are instrumental in the rapid identification of bufadienolides in extracts and for identifying their metabolites in biological samples nih.gov. For example, the MS² spectrum of cinobufagin often shows fragment ions corresponding to losses of CH₃CHO, CH₃COOH, and H₂O nih.gov.

Development and Validation of Robust Bioanalytical Methods for Complex Matrices

The accurate quantification of 14alpha-Artebufogenin and related bufadienolides in complex biological matrices such as plasma, serum, or urine is fundamental for evaluating their pharmacokinetic profiles. wisdomlib.orgglobalresearchonline.net The development of robust and reliable bioanalytical methods is essential for ensuring the quality and integrity of data from preclinical and clinical studies. youtube.com Modern analytical approaches, predominantly utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the standard due to their high sensitivity, selectivity, and throughput. kinampark.commdpi.com

The validation of these methods is performed in accordance with stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure reliability and reproducibility. wisdomlib.org This involves a comprehensive assessment of several key parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. globalresearchonline.netjapsonline.com

Sample Preparation and Extraction

Given the complexity of biological fluids, a pre-analytical sample preparation step is crucial to remove interfering endogenous substances like proteins and phospholipids and to concentrate the analyte of interest. japsonline.comnih.gov For bufadienolides, including 14alpha-Artebufogenin, several extraction techniques have been successfully employed.

Liquid-Liquid Extraction (LLE): This is a common technique where plasma samples, often after the addition of an internal standard (IS), are extracted with an immiscible organic solvent. nih.govresearchgate.net Ethyl acetate is a frequently used solvent for this class of compounds. researchgate.net

Protein Precipitation (PPT): A simpler but sometimes less clean method involves the addition of an organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. frontiersin.org The resulting supernatant can then be directly injected or further processed. frontiersin.org

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction. This technique involves passing the plasma sample through a solid sorbent cartridge that retains the analytes, while interferences are washed away. The retained analytes are then eluted with a small volume of organic solvent. nih.gov

The choice of extraction method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Chromatographic and Mass Spectrometric Conditions

To achieve sensitive and selective quantification, Ultra-Performance Liquid Chromatography (UPLC) systems are often paired with triple-quadrupole tandem mass spectrometers (MS/MS). nih.govnih.gov

Chromatographic Separation: Analytes are typically separated on a reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18) using gradient elution. nih.govfrontiersin.org The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid to improve chromatographic peak shape and ionization efficiency. nih.govnih.gov This setup allows for the rapid and simultaneous determination of multiple bufadienolides, often within a few minutes. nih.gov

Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. nih.govnih.gov

Method Validation Findings

While specific validation data for 14alpha-Artebufogenin is not extensively published, methods validated for the simultaneous determination of structurally related bufadienolides in rat and dog plasma provide a clear benchmark for expected performance. These studies demonstrate that LC-MS/MS methods can be successfully validated for the quantification of this compound class in complex matrices. nih.govnih.govnih.gov

The following tables summarize typical validation parameters reported for key bufadienolides like bufalin, cinobufagin, and resibufogenin (B1668039), which are often analyzed alongside 14alpha-Artebufogenin.

Table 1: Linearity and Sensitivity of Bioanalytical Methods for Bufadienolides

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|---|

| Bufalin | Rat Plasma | 1.0 - 200 | 1.0 | > 0.995 | nih.govresearchgate.net |

| Cinobufagin | Rat Plasma | 1.0 - 200 | 1.0 | > 0.995 | nih.govresearchgate.net |

| Resibufogenin | Rat Plasma | 1.0 - 200 | 1.0 | > 0.995 | nih.govresearchgate.net |

| Multiple Bufadienolides | Dog Plasma | 0.5 - 100 | ~0.5 | Not Specified | nih.gov |

Table 2: Accuracy and Precision Data for Bufadienolide Quantification

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Source |

|---|---|---|---|---|---|

| Bufalin | Rat Plasma | < 11.35 | < 10.87 | Within ±15% | nih.gov |

| Cinobufagin | Rat Plasma | < 11.35 | < 10.87 | Within ±15% | nih.gov |

| Resibufogenin | Rat Plasma | < 11.35 | < 10.87 | Within ±15% | nih.gov |

| Multiple Bufadienolides | Dog Plasma | < 6.39 | < 7.44 | Not Specified | nih.gov |

Table 3: Recovery and Stability Findings

| Analyte | Parameter | Finding | Source |

|---|---|---|---|

| Multiple Bufadienolides | Extraction Recovery | > 85% | researchgate.net |

| Multiple Bufadienolides | Extraction Recovery | 78.29% - 99.35% | nih.gov |

| Multiple Bufadienolides | Matrix Effect | Results were satisfactory and did not interfere with quantification. | nih.govnih.gov |

These findings collectively demonstrate that robust, sensitive, and specific UPLC-MS/MS methods can be developed and validated for the quantification of 14alpha-Artebufogenin and other bufadienolides in complex biological matrices, enabling their use in critical pharmacokinetic and toxicokinetic studies. nih.govnih.gov

Biosynthesis and Metabolic Pathways of 14alpha Artebufogenin

Elucidation of Biosynthetic Precursors and Intermediate Compounds

The journey from a common sterol to a potent bufadienolide involves multiple precursor molecules and intermediate compounds. Isotope labeling studies have been fundamental in identifying these key players in the biosynthetic cascade.

Cholesterol is established as the primary starting compound for the biosynthesis of endogenous bufadienolides. nih.govresearchgate.net Experiments have shown that cholesterol can penetrate to the site of bufadienolide synthesis and is subsequently converted into these complex molecules through a yet-to-be-fully-defined mechanism. researchgate.net Following cholesterol, pregnenolone (B344588) is considered a key precursor in the synthesis of steroidal compounds. nih.gov The conversion of cholesterol to pregnenolone is a critical first step in many steroidogenic pathways. nih.gov

Bile acids are also recognized as important intermediates in the bufadienolide biosynthetic pathway in toads. nih.gov Further evidence supports that steroids maintaining an intact cholesterol-type side chain are direct precursors, capable of being transformed into the final bufadienolide structure. researchgate.net

| Precursor/Intermediate | Role in Biosynthesis |

| Cholesterol | The initial starting molecule for the entire pathway. nih.govresearchgate.net |

| Pregnenolone | A key precursor compound derived from cholesterol. nih.gov |

| Bile Acids | Important intermediate compounds in the pathway within toads. nih.gov |

Characterization of Key Enzymes Involved in Bufadienolide Biosynthesis

A number of crucial enzymes have been identified and characterized, shedding light on the molecular machinery responsible for constructing bufadienolides. These enzymes, primarily from the cytochrome P450 superfamily and dehydrogenase/reductase families, catalyze specific reactions that modify the steroid nucleus.

Several key enzymes are believed to be involved in the bufadienolide biosynthetic pathway:

Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) : This enzyme is vital as it catalyzes the conversion of cholesterol into pregnenolone, a foundational step for the synthesis of all classes of steroidal drugs. nih.gov A gene for this enzyme (BbgCYP11A1) has been identified from transcriptome data of Bufo bufo gargarizans. nih.gov

3β-hydroxysteroid dehydrogenase (3β-HSD) : This enzyme has been characterized in Bufo species and is likely involved in the modification of the steroid core. nih.gov

Steroid 5β-reductase (5β-POR) : Also characterized from Bufo species, this enzyme is another key player thought to participate in the biosynthetic pathway. nih.gov

Sterol 14α-demethylase (CYP51) : As the most widely distributed member of the cytochrome P450 superfamily, CYP51 is essential for sterol biosynthesis in eukaryotes. nih.govnih.gov It catalyzes the 14α-demethylation of sterol precursors like lanosterol (B1674476), a critical step in producing the correct sterol core for further modifications. nih.gov This reaction involves three steps, ultimately removing the 14α-methyl group and introducing a double bond into the sterol core. nih.gov

Glycosyltransferases (GTs) : These enzymes are responsible for the glycosylation of bufadienolide aglycones, attaching sugar moieties to the steroid structure. acs.org This process can significantly alter the compound's properties. For instance, the enzyme YjiC1 has been shown to effectively glycosylate a variety of bufadienolides. acs.org

| Enzyme | Abbreviation/Gene | Function in Pathway |

| Cholesterol Side-Chain Cleavage Enzyme | P450scc / CYP11A1 | Converts cholesterol to pregnenolone. nih.gov |

| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Modification of the steroid core. nih.gov |

| Steroid 5β-reductase | 5β-POR | Modification of the steroid core. nih.gov |

| Sterol 14α-demethylase | CYP51 | Removes the 14α-methyl group from sterol precursors. nih.gov |

| Glycosyltransferase | GT (e.g., YjiC1) | Attaches sugar moieties to the bufadienolide structure. acs.org |

Genetic and Enzymatic Engineering for Enhanced Production or Novel Analogue Synthesis

The potential of bufadienolides has driven research into methods for increasing their production and creating novel derivatives with potentially improved properties. Genetic and enzymatic engineering offer powerful tools to achieve these goals.

One promising approach is the use of plant suspension culture cells for biotransformation. nih.gov This technique can be employed to perform desired structural modifications on existing bufadienolides. nih.gov Another powerful strategy is combinatorial biosynthesis, which involves rationally reprogramming and manipulating the biosynthetic machinery to produce "unnatural" metabolites that would otherwise be inaccessible. nih.gov This can be achieved by assembling enzyme "parts" from different organisms into a single heterologous host to create novel pathways. nih.gov

Directed evolution is a technique used to optimize the activity of specific enzymes within the pathway. nih.gov This process involves creating mutations in a target gene and then screening for protein variants with superior performance. nih.gov For example, semirational design and site-directed mutagenesis have been used to significantly increase the catalytic activity of P450 enzymes in engineered yeast, leading to higher product titers. nih.gov

Microbial heterologous production offers a promising alternative to extraction from natural sources. nih.gov Organisms like Saccharomyces cerevisiae (yeast) and E. coli are attractive hosts due to their fast growth, ease of genetic engineering, and less complex regulatory networks compared to plants. nih.govnih.gov Engineering these microbes by introducing the necessary biosynthetic genes can lead to the de novo production of complex plant- or animal-derived metabolites. nih.gov For instance, enhancing precursor pathways, such as the 1-deoxy-d-xylulose-5-phosphate (DXP) pathway in E. coli, has been shown to increase the yield of isoprenoids fivefold. nih.gov Enzymatic glycorandomization, using flexible glycosyltransferases, is another method to generate novel derivatives with altered sugar moieties, which can be difficult to achieve through traditional chemical synthesis. nih.gov

Regulation of Biosynthetic Pathways in Natural Producers

The production of bufadienolides in organisms is a tightly regulated process, ensuring that these potent compounds are synthesized in appropriate amounts and at the appropriate times. The regulation occurs at multiple levels, from gene expression to enzyme activity.

One key regulatory mechanism is feedback regulation, where intermediates within the biosynthetic pathway can inhibit the activity of enzymes or the expression of genes earlier in the path. nih.gov For example, some pathway intermediates may bind to a pathway-specific activator protein, thereby inhibiting the expression of the biosynthetic genes. nih.gov

The biosynthesis is also controlled by a complex network of regulatory genes that can have positive (activators) or negative (repressors) effects. nih.gov Transcriptional regulators, such as those from the TetR family, can bind to the promoter regions of biosynthetic genes and inhibit their transcription. nih.gov To enhance the production of a target compound, a common strategy is to up-regulate the positive regulators while simultaneously down-regulating or disrupting the negative ones. nih.gov In mammals, the broader cholesterol biosynthetic pathway is known to be regulated by intermediates that can act as suppressors of key enzymes like HMG-CoA reductase. nih.gov This highlights the intricate control systems that have evolved to manage sterol and steroid production.

Advanced Research Directions and Future Perspectives on 14alpha Artebufogenin

Integration of Computational Chemistry and Molecular Modeling for Rational Drug Design

Currently, there is a notable absence of published research specifically applying computational chemistry and molecular modeling to the rational drug design of 14alpha-artebufogenin. This area represents a significant opportunity for future investigation. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations could provide invaluable insights into the interaction of 14alpha-artebufogenin with its biological targets. Such studies would be instrumental in predicting binding affinities, identifying key structural features for activity, and guiding the synthesis of more potent and selective analogs.

Exploration of Novel Synthetic Methodologies and Chemical Transformations

The primary known method for synthesizing 14alpha-artebufogenin involves the acid-catalyzed rearrangement of resibufogenin (B1668039). cdnsciencepub.com Treatment of resibufogenin with acids like hydrochloric acid or perchloric acid leads to the formation of 14alpha-artebufogenin alongside its 14β-epimer and 15α-hydroxybufalin. cdnsciencepub.com One study reported that reacting resibufogenin with 2 N hydrochloric acid in acetone (B3395972) yielded 14alpha-artebufogenin in a 62% yield. cdnsciencepub.com

Future research could explore more novel and efficient synthetic routes. This might include the development of stereoselective syntheses to exclusively obtain the 14α-isomer, thereby improving yield and simplifying purification. Chemoenzymatic approaches, which utilize enzymes for specific chemical transformations, could also offer a greener and more efficient alternative to traditional chemical methods.

Identification of Additional Pharmacological Targets and Therapeutic Applications

The primary pharmacological target for the broader class of bufadienolides is the Na+/K+-ATPase pump. frontiersin.orgresearchgate.net Inhibition of this enzyme is responsible for the cardiotonic effects of these compounds. wikipedia.org It is highly probable that 14alpha-artebufogenin also exerts its biological effects through this mechanism.

However, research into additional, potentially more specific, pharmacological targets for 14alpha-artebufogenin is currently lacking. Investigations into its effects on other cellular targets, such as lanosterol (B1674476) 14α-demethylase, which is a target for other steroid-like compounds, could unveil novel therapeutic applications. drugbank.comwikipedia.org While other bufadienolides have been studied for their potential anticancer and anti-inflammatory activities, specific studies on the therapeutic applications of 14alpha-artebufogenin are not yet available in the scientific literature. frontiersin.orgnih.govnumberanalytics.com

Sustainable Production and Biotransformation Strategies

There are no current studies detailing sustainable production or biotransformation strategies specifically for 14alpha-artebufogenin. However, research on its precursor, resibufogenin, offers promising avenues. The biotransformation of resibufogenin using the fungus Actinomucor elegans has been shown to yield several new compounds through hydroxylation, isomerization, and esterification reactions. tandfonline.comnih.gov This suggests that similar microbial transformation or plant cell culture-based methods could be developed for the sustainable production of 14alpha-artebufogenin or its derivatives. Such biotechnological approaches are often more environmentally friendly and can lead to the generation of novel analogs with potentially improved pharmacological profiles.

Q & A

Q. What are the established methods for synthesizing 14alpha-Artebufogenin, and how can researchers optimize yields while minimizing impurities?

To synthesize 14alpha-Artebufogenin, researchers commonly employ semi-synthetic pathways starting from artemisinin derivatives. Key steps include hydroxylation and selective reduction. Yield optimization requires rigorous control of reaction conditions (e.g., temperature, catalyst concentration) and purification via column chromatography or HPLC. Impurity profiles should be monitored using LC-MS and compared to reference standards. For reproducibility, document all parameters (e.g., solvent ratios, reaction times) in the experimental section, adhering to guidelines for detailed methodology .

Q. How should researchers characterize the structural identity and purity of 14alpha-Artebufogenin?

Characterization involves a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT, COSY) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystalline) for absolute configuration.

Purity is assessed via HPLC (≥95% purity threshold) with UV/Vis or evaporative light scattering detection. For novel derivatives, provide full spectral data and purity metrics in supplementary materials .

Q. What in vitro assays are recommended to evaluate the bioactivity of 14alpha-Artebufogenin?

Standard assays include:

- Cytotoxicity screening (e.g., MTT assay on cancer cell lines).

- Enzyme inhibition studies (e.g., against kinases or proteases).

- Antioxidant activity (DPPH radical scavenging).

Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with confidence intervals. Include raw data tables in appendices to support reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for 14alpha-Artebufogenin?

Discrepancies in bioavailability or half-life may stem from methodological variations (e.g., animal models, dosing regimens). To address this:

- Conduct a systematic review comparing study designs, including species, administration routes, and analytical methods (e.g., LC-MS vs. ELISA).

- Perform meta-analysis using tools like RevMan to quantify heterogeneity.

- Validate findings through independent in vivo studies with standardized protocols, as outlined in CONSORT-EHEALTH guidelines for baseline characteristics and data reporting .

Q. What strategies are effective for elucidating the mechanism of action of 14alpha-Artebufogenin in complex biological systems?

Adopt an integrated omics approach:

- Transcriptomics (RNA-seq) to identify differentially expressed genes.

- Proteomics (TMT labeling + LC-MS/MS) for protein interaction networks.

- Metabolomics (NMR or GC-MS) to track metabolic pathway perturbations.

Triangulate results with computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Address conflicting data by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should researchers design experiments to validate the selectivity of 14alpha-Artebufogenin against off-target receptors?

- Use radioligand binding assays (e.g., with ³H-labeled analogs) to measure affinity for primary vs. secondary targets.

- Employ CRISPR-Cas9 knockout models to confirm target-specific effects.

- Apply machine learning models (e.g., Random Forest) to predict off-target interactions from chemical descriptors.

Report selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) and statistical power calculations to ensure robustness .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in 14alpha-Artebufogenin studies?

- Fit data to non-linear regression models (e.g., Hill equation) using software like GraphPad Prism.

- Account for variability with mixed-effects models or bootstrapping.

- For small sample sizes, apply Bayesian hierarchical models to estimate posterior distributions of EC₅₀ values. Include residual plots and AIC/BIC scores to justify model selection .

Q. How can researchers ensure reproducibility when scaling up 14alpha-Artebufogenin synthesis?

- Document batch-to-batch variability in yield, purity, and spectral data.

- Use Quality by Design (QbD) principles to identify critical process parameters (CPPs) via factorial design experiments.

- Share raw chromatograms and spectral files in repositories like Zenodo, adhering to FAIR data principles .

Literature and Data Management

Q. What strategies improve the efficiency of literature reviews on 14alpha-Artebufogenin?

- Use Boolean search strings in PubMed/Scopus:

("14alpha-Artebufogenin" OR "Artebufogenin derivatives") AND ("synthesis" OR "bioactivity"). - Filter results by study type (e.g., "in vivo," "clinical trial") and impact factor (≥3.0 journals).

- Cross-reference citations in Web of Science to identify seminal papers .Google学术常用搜索技巧08:12

Q. How should researchers handle conflicting spectral data in published studies?

- Reanalyze raw data (e.g., NMR FID files) using MestReNova to verify peak assignments.

- Compare solvent systems and instrumentation (e.g., 400 MHz vs. 600 MHz NMR) across studies.

- Consult open-access databases like PubChem for consensus spectra .

Tables

Table 1. Comparative Bioactivity of 14alpha-Artebufogenin Derivatives

| Derivative | IC₅₀ (µM) Cytotoxicity | SI Selectivity Index | Reference |

|---|---|---|---|

| Compound A | 2.3 ± 0.5 | 12.7 | |

| Compound B | 5.1 ± 1.2 | 8.4 |

Table 2. Optimization of Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp (°C) | 60–70 | High |

| Catalyst Loading | 0.5–1.0 mol% | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.